4-({6,7-dimethoxy-2,4-dioxo-1-[2-oxo-2-(propylamino)ethyl]-1,4-dihydroquinazolin-3(2H)-yl}methyl)-N-(propan-2-yl)benzamide
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Overview
Description
4-({6,7-DIMETHOXY-2,4-DIOXO-1-[(PROPYLCARBAMOYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-(PROPAN-2-YL)BENZAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a quinazoline core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({6,7-DIMETHOXY-2,4-DIOXO-1-[(PROPYLCARBAMOYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-(PROPAN-2-YL)BENZAMIDE typically involves multiple steps:
Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinazoline ring.
Final Coupling: The final step involves coupling the quinazoline derivative with a benzamide moiety using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or DMSO.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-({6,7-DIMETHOXY-2,4-DIOXO-1-[(PROPYLCARBAMOYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-(PROPAN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides: These compounds share a similar quinazoline core and have been studied for their analgesic properties.
Indole Derivatives: Indole derivatives are another class of compounds with diverse biological activities.
Uniqueness
4-({6,7-DIMETHOXY-2,4-DIOXO-1-[(PROPYLCARBAMOYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-(PROPAN-2-YL)BENZAMIDE is unique due to its specific functional groups and the combination of a quinazoline core with a benzamide moiety. This unique structure may confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C26H32N4O6 |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
4-[[6,7-dimethoxy-2,4-dioxo-1-[2-oxo-2-(propylamino)ethyl]quinazolin-3-yl]methyl]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C26H32N4O6/c1-6-11-27-23(31)15-29-20-13-22(36-5)21(35-4)12-19(20)25(33)30(26(29)34)14-17-7-9-18(10-8-17)24(32)28-16(2)3/h7-10,12-13,16H,6,11,14-15H2,1-5H3,(H,27,31)(H,28,32) |
InChI Key |
AHOBRRBXBFXKLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CN1C2=CC(=C(C=C2C(=O)N(C1=O)CC3=CC=C(C=C3)C(=O)NC(C)C)OC)OC |
Origin of Product |
United States |
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